N-(2-phenoxyethyl)prop-2-enamide
Description
N-(2-phenoxyethyl)prop-2-enamide is an acrylamide derivative characterized by a phenoxyethyl group attached to the nitrogen atom of the acrylamide backbone. The phenoxyethyl moiety distinguishes it from related compounds by introducing a bulky, electron-rich substituent, which may influence polymerization behavior, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2-phenoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYWFYZFDLNYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-(2-phenoxyethyl)prop-2-enamide is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug formulations, particularly as a potential therapeutic agent for various diseases. Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Physicochemical Properties
Key differences in solubility, melting points, and reactivity arise from substituent effects:
Phenoxyethyl Substituent Impact:
- The phenoxy group in N-(2-phenoxyethyl)prop-2-enamide is expected to increase lipophilicity (logP ~3.5–4.0) compared to methoxy-substituted analogs (logP ~2.1) but reduce it relative to halogenated derivatives (logP >5.0) .
- Steric bulk from the phenoxyethyl chain may reduce polymerization efficiency in MIPs compared to smaller substituents like -Cl or -F .
Antimicrobial Activity :
- Chlorinated cinnamamides (e.g., 3,4-dichloro derivatives) exhibit submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with IC₅₀ values <1 μM .
- In contrast, N-(2-arylethyl)prop-2-enamides are primarily used in MIPs rather than as direct antimicrobial agents .
Anti-inflammatory Activity :
- Plant-derived acrylamides (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) show significant anti-inflammatory effects (IC₅₀ = 17.00 μM), comparable to quercetin .
- The phenoxyethyl group in the target compound may modulate anti-inflammatory activity by altering membrane permeability or receptor binding.
Polymerization Utility :
- N-(2-Arylethyl)-2-methylprop-2-enamides serve as functionalized templates for MIPs due to their ability to form stable covalent bonds with methacrylic acid monomers .
- The phenoxyethyl group’s electron-rich nature could enhance π-π interactions in MIPs, improving selectivity for aromatic analytes like tyramine .
Key Research Findings and Limitations
- N-(2-Arylethyl)prop-2-enamides : Demonstrated high efficacy in MIPs for detecting phenethylamines (e.g., tyramine), with imprinting factors >3.0 . However, steric hindrance from bulky substituents (e.g., -Br, -OPh) reduces template removal efficiency during MIP synthesis .
- Chlorinated Cinnamamides : 3,4-Dichloro derivatives exhibit broad-spectrum antibacterial activity but face cytotoxicity challenges in mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
